Scientific Field: Organic Chemistry
Summary of Application: This compound is used in the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
Results or Outcomes: The synthesis led to the tetrahydroisoquinoline core, a structure found in many biologically active compounds.
Scientific Field: Pharmacology
Summary of Application: Indole derivatives, which can be synthesized from compounds like “1-(2-Amino-4,5-dimethoxyphenyl)ethanone”, have been found to possess various biological activities.
Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities.
1-(2-Amino-4,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C₁₀H₁₃NO₃. It features a phenyl ring substituted with an amino group at the 2-position and methoxy groups at the 4 and 5 positions, along with an ethanone (acetyl) group. This unique structure allows for diverse chemical interactions and potential biological activities, making it a subject of interest in various fields of research, including organic chemistry and pharmacology.
Research indicates that 1-(2-Amino-4,5-dimethoxyphenyl)ethanone exhibits significant biological activity. It has been explored for its potential role in enzyme inhibition and receptor binding studies. The compound's interaction with specific molecular targets can modulate enzyme activity, which is crucial for understanding its therapeutic potential in drug development.
Several synthesis methods have been reported for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone:
The applications of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone span various fields:
Interaction studies reveal that 1-(2-Amino-4,5-dimethoxyphenyl)ethanone can bind to specific receptors or enzymes, modulating their activity. Its mechanism of action involves influencing various biological pathways, which is essential for its application in pharmacological research. The compound's interactions can lead to significant physiological effects, including alterations in enzyme function and receptor signaling pathways.
Several compounds share structural similarities with 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | Bromine substitution at the 4-position | Altered reactivity due to bromine presence |
| 2-Amino-1-(4-iodo-2,5-dimethoxyphenyl)ethanone | Iodine substitution at the 4-position | Different chemical behavior compared to brominated analogs |
| 1-(2-Amino-3-methylphenyl)ethanone | Methyl substitution at the 3-position | Variation in steric hindrance affecting reactivity |
| 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride | Hydrochloride salt form | Enhanced solubility and stability in aqueous environments |
The presence of both amino and methoxy groups in 1-(2-Amino-4,5-dimethoxyphenyl)ethanone allows for diverse chemical modifications and interactions not typically found in other similar compounds. This structural feature contributes to its unique reactivity profile and potential applications in medicinal chemistry.
The compound was first synthesized in the late 20th century through Friedel-Crafts acylation strategies. Early reports describe its preparation from 3,5-dimethoxyaniline via a two-step process involving trifluoroacetamide protection followed by regioselective acetylation using tin(IV) chloride (SnCl₄) as a Lewis acid. This method yielded regioisomers that were separated and deprotected to obtain the target compound. Key advancements in its synthesis emerged from diversity-oriented synthesis (DOS) approaches, where researchers recognized its potential as a building block for natural product analogs.
A pivotal development occurred when chemists demonstrated its utility in constructing flavonoid derivatives through condensation reactions with aroyl chlorides. This established 1-(2-amino-4,5-dimethoxyphenyl)ethanone as a strategic intermediate for accessing bioactive molecules, spurring further methodological refinements in its production.
The compound’s systematic IUPAC name reflects its substitution pattern:
Systematic Name
1-(2-Amino-4,5-dimethoxyphenyl)ethan-1-one
Common Synonyms
| Name | Source Reference |
|---|---|
| 2'-Amino-4',5'-dimethoxyacetophenone | |
| 2-Acetyl-4,5-dimethoxyaniline | |
| 4',5'-Dimethoxy-2'-aminoacetophenone | |
| Ethanone, 1-(2-amino-4,5-dimethoxyphenyl) |
The CAS registry number 4101-30-8 provides unambiguous identification across chemical databases.
This compound’s significance arises from three key attributes:
Researchers have employed it to synthesize:
Table 1: Key Reactions Involving 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
| Reaction Type | Product Class | Catalytic System | Reference |
|---|---|---|---|
| Aroylation | Substituted amides | Base-mediated | |
| Cyclocondensation | 4-Quinolones | K₂CO₃ in DMF | |
| Epoxide formation | Epoxychalcones | t-BuOK |
These transformations underscore its role in accessing structurally complex molecules with potential bioactivity.
Major suppliers including TCI America, Sigma-Aldrich, and Fisher Scientific offer the compound at research-scale quantities (purity ≥98%), reflecting its commercial relevance. Current patents highlight its utility in synthesizing tyrosine kinase inhibitors like tivozanib, underscoring its importance in targeted cancer therapies.
Irritant